molecular formula C16H14N2O4 B3010587 N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034487-67-5

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3010587
CAS No.: 2034487-67-5
M. Wt: 298.298
InChI Key: HYVUEYJKWXKPID-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridinone core substituted with a methyl group at position 1 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a [2,3'-bifuran]-5-ylmethyl group, introducing a fused furan system.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-18-7-2-3-13(16(18)20)15(19)17-9-12-4-5-14(22-12)11-6-8-21-10-11/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVUEYJKWXKPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14N2O4C_{16}H_{14}N_{2}O_{4} with a molecular weight of 298.29 g/mol. The compound features a bifuran moiety that contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₄
Molecular Weight298.29 g/mol
CAS Number2034490-10-1

Synthesis

The synthesis of this compound typically involves the reaction of bifuran derivatives with dihydropyridine precursors under controlled conditions to maximize yield and purity. The synthesis can be optimized using various methods such as microwave-assisted synthesis or traditional heating methods.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bifuran structure enhances binding affinity through π-π stacking interactions and hydrogen bonding capabilities, allowing the compound to modulate enzyme activities effectively.

Pharmacological Properties

Research indicates that compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies have shown that related compounds inhibit cell growth in various cancer cell lines, suggesting potential anticancer applications.
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity, indicating their potential use in treating inflammatory diseases.

Anticancer Activity

A study conducted by Luan et al. evaluated the anticancer properties of similar dihydropyridine derivatives. The results indicated an IC50 value ranging from 1.02 to 74.28 μM across six cancer cell lines, demonstrating the potential efficacy of this class of compounds in cancer therapy .

Antimicrobial Testing

In another study focusing on the antimicrobial effects of related compounds, it was found that certain derivatives exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlighted the importance of structural modifications in enhancing antimicrobial potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related dihydropyridinone derivatives. Below is a comparative analysis based on the evidence provided:

Structural and Functional Comparison

Feature N-([2,3'-Bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Core structure 1,2-Dihydropyridinone 1,2-Dihydropyridinone
Substituents at position 1 Methyl 3-(Trifluoromethyl)phenyl
Substituents at position 3 [2,3'-Bifuran]-5-ylmethyl carboxamide [5-(Methanesulfonyl)pyridin-2-yl]methyl carboxamide
Additional groups None 6-Methyl, 5-(1-methyl-1H-pyrazol-5-yl)
Pharmacological target (reported) Not specified Human neutrophil elastase (IC₅₀ = 2.4 nM)
Key structural advantages Bifuran moiety for enhanced π-π interactions Methanesulfonyl and trifluoromethyl groups for improved solubility and target affinity

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups : The bifuran group in the target compound may confer distinct electronic properties compared to the methanesulfonyl and trifluoromethyl groups in the elastase inhibitor. These differences could influence binding kinetics and metabolic stability .

Hydrophobic Interactions : The trifluoromethylphenyl group in the elastase inhibitor enhances hydrophobic binding to enzyme pockets, while the bifuran system in the target compound may prioritize aromatic stacking interactions.

Potency and Selectivity: The elastase inhibitor’s IC₅₀ of 2.4 nM underscores the importance of sulfonyl and pyrazolyl substituents in achieving high potency.

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